molecular formula C13H11ClN4O2 B14726028 N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide CAS No. 6276-39-7

N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarboxamide

Cat. No.: B14726028
CAS No.: 6276-39-7
M. Wt: 290.70 g/mol
InChI Key: UFQCEDNQRVEOCF-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(pyridine-4-carbonylamino)urea is a synthetic organic compound that features a chlorophenyl group and a pyridine carbonylamino group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(pyridine-4-carbonylamino)urea typically involves the reaction of 4-chloroaniline with pyridine-4-carbonyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(pyridine-4-carbonylamino)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(pyridine-4-carbonylamino)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(pyridine-3-carbonylamino)urea
  • 1-(4-chlorophenyl)-3-(pyridine-2-carbonylamino)urea
  • 1-(4-bromophenyl)-3-(pyridine-4-carbonylamino)urea

Uniqueness

1-(4-chlorophenyl)-3-(pyridine-4-carbonylamino)urea is unique due to the specific positioning of the chlorophenyl and pyridine carbonylamino groups, which can influence its reactivity and interaction with biological targets.

Properties

CAS No.

6276-39-7

Molecular Formula

C13H11ClN4O2

Molecular Weight

290.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(pyridine-4-carbonylamino)urea

InChI

InChI=1S/C13H11ClN4O2/c14-10-1-3-11(4-2-10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20)

InChI Key

UFQCEDNQRVEOCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NNC(=O)C2=CC=NC=C2)Cl

Origin of Product

United States

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